4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide
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Overview
Description
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Scientific Research Applications
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction, where the substituted pyridazinone is reacted with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazinones.
Substitution: Nitro and halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but differs in the core structure and functional groups.
2-methoxyphenyl isocyanate: Shares the methoxyphenyl group but has different reactivity and applications.
Uniqueness
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is unique due to its combination of a pyridazinone core with methoxyphenyl and methylthiophenyl substitutions, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-17-8-5-7-16(15-17)18-12-13-22(27)25(24-18)14-6-11-21(26)23-19-9-3-4-10-20(19)29-2/h3-5,7-10,12-13,15H,6,11,14H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJOAPFIZAQRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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